

molecular weight of 4-(4-Chlorobenzyl)piperidine hydrochloride

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Compound of Interest

Compound Name: 4-(4-Chlorobenzyl)piperidine hydrochloride

Cat. No.: B1602578

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An In-Depth Technical Guide to the Molecular Weight of **4-(4-Chlorobenzyl)piperidine Hydrochloride**

Introduction

4-(4-Chlorobenzyl)piperidine hydrochloride is a pivotal chemical intermediate, widely utilized by researchers and drug development professionals in the synthesis of novel therapeutic agents.^[1] Its structural motif is a key building block in medicinal chemistry, particularly for developing analgesics and neuroprotective drugs.^[1] An accurate and precise determination of its molecular weight is a fundamental prerequisite for any research or development endeavor. This parameter is critical for ensuring stoichiometric accuracy in reactions, assessing compound purity, performing quantitative analysis, and meeting stringent regulatory standards.

This guide provides a comprehensive examination of the molecular weight of **4-(4-Chlorobenzyl)piperidine hydrochloride**. It begins with the theoretical calculation based on its chemical formula and then delves into advanced experimental protocols for its empirical verification, including mass spectrometry and potentiometric titration. The causality behind experimental choices is explained to provide field-proven insights, ensuring that each protocol serves as a self-validating system for robust and reliable results.

Section 1: Core Physicochemical Properties

A thorough understanding of the compound's basic properties is essential before proceeding with analytical characterization. These identifiers are crucial for handling, storage, and documentation.

Property	Value	Source
Chemical Name	4-(4-Chlorobenzyl)piperidine hydrochloride	Internal
CAS Number	36968-94-2	[1]
Molecular Formula	$C_{12}H_{16}ClN \cdot HCl$ or $C_{12}H_{17}Cl_2N$	[1] [2] [3]
Appearance	White to off-white crystalline powder	[1]
Typical Purity	$\geq 94\%$	[1]
Storage Conditions	Store at 0-8 °C	[1]

Chemical Structure

The structure consists of a piperidine ring substituted at the 4-position with a 4-chlorobenzyl group. The nitrogen atom of the piperidine ring is protonated and forms an ionic bond with a chloride ion, creating the hydrochloride salt.

Caption: Chemical structure of **4-(4-Chlorobenzyl)piperidine hydrochloride**.

Section 2: Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated from the molecular formula ($C_{12}H_{16}ClN \cdot HCl$) using the standard atomic weights of its constituent elements.

- Carbon (C): 12 atoms \times 12.011 g/mol = 144.132 g/mol
- Hydrogen (H): 17 atoms (16 in the base + 1 in HCl) \times 1.008 g/mol = 17.136 g/mol
- Chlorine (Cl): 2 atoms (1 in the base + 1 in HCl) \times 35.453 g/mol = 70.906 g/mol
- Nitrogen (N): 1 atom \times 14.007 g/mol = 14.007 g/mol

Total Molecular Weight = $144.132 + 17.136 + 70.906 + 14.007 = 246.181$ g/mol

This calculated value is the benchmark against which experimental results are compared. Commercial suppliers consistently list the molecular weight as 246.18 g/mol .[\[1\]](#)[\[3\]](#)

Section 3: Experimental Verification of Molecular Weight

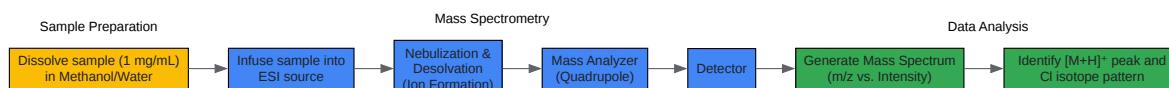
While theoretical calculation provides a precise value, experimental verification is imperative to confirm the identity and purity of a synthesized or procured batch.

Mass Spectrometry Analysis

Expertise & Experience: Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For a thermally labile and polar compound like an amine hydrochloride, Electrospray Ionization (ESI) is the method of choice.[\[4\]](#) It is a 'soft' ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.

Trustworthiness: The self-validating nature of this protocol comes from the distinct isotopic pattern of chlorine. The natural abundance of ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%) results in a characteristic $M+2$ peak with an intensity of about one-third of the main molecular ion peak, providing unambiguous confirmation of a chlorine-containing compound.

Mandatory Visualization: ESI-MS Workflow



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Caption: Experimental workflow for ESI-Mass Spectrometry analysis.

Experimental Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution of **4-(4-Chlorobenzyl)piperidine hydrochloride** (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.[4]
- Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the instrument to operate in positive ion ESI mode.
- Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 μ L/min).
- Ionization: In the ESI source, the sample is nebulized and desolvated. The hydrochloride salt dissociates, and the free amine base (M) is protonated to form the $[M+H]^+$ ion.
- Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
- Data Interpretation: Analyze the resulting mass spectrum. The primary ion observed will be the protonated free base, $[C_{12}H_{16}CIN + H]^+$. The molecular weight of the free base is 210.7 g/mol. Therefore, the expected m/z value for the primary peak will be approximately 211.1. Due to the chlorine isotope, a second peak will be observed at m/z 213.1.

Data Presentation: Expected MS Peaks

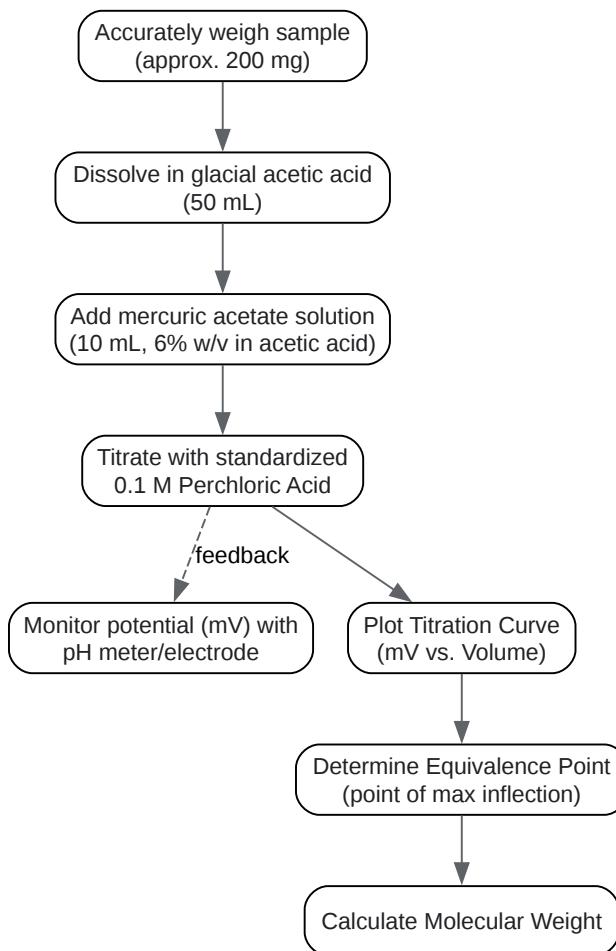
Ion	Description	Calculated m/z (^{35}Cl)	Calculated m/z (^{37}Cl)	Expected Ratio
$[M+H]^+$	Protonated free base	211.1	213.1	~3:1

Potentiometric Titration

Expertise & Experience: While MS provides the molecular weight of the free base, an acid-base titration can be used to determine the equivalent weight of the hydrochloride salt itself, thus confirming its purity and overall molecular weight. Aqueous titrations are unsuitable for many amine hydrochlorides. Therefore, a non-aqueous titration is employed, typically using glacial acetic acid as the solvent and perchloric acid as the titrant.[5] In this medium, the hydrochloride salt behaves as a weak base, allowing for a sharp and detectable endpoint.

Trustworthiness: To overcome the interference of the chloride ion, an ingenious modification involves the addition of mercuric acetate.^[5] The mercuric acetate reacts with the chloride ion to form undissociated mercuric chloride, effectively removing it from the reaction and allowing for a much sharper potentiometric endpoint, which validates the accuracy of the titration.

Mandatory Visualization: Titration Workflow



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Caption: Workflow for non-aqueous potentiometric titration.

Experimental Protocol: Potentiometric Titration

- Reagent Preparation:
 - Prepare a 0.1 M solution of perchloric acid in glacial acetic acid and standardize it against potassium hydrogen phthalate.

- Prepare a 6% (w/v) solution of mercuric acetate in glacial acetic acid.
- Sample Preparation: Accurately weigh approximately 200-250 mg of **4-(4-Chlorobenzyl)piperidine hydrochloride** into a 100 mL beaker.
- Dissolution: Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.
- Chloride Sequestration: Add 10 mL of the mercuric acetate solution and stir.
- Titration: Immerse a combination pH electrode (calibrated for non-aqueous use) into the solution. Titrate the solution with the standardized 0.1 M perchloric acid, recording the potential (mV) after each addition. Add the titrant in smaller increments near the expected endpoint.
- Endpoint Determination: Plot the potential (mV) versus the volume of titrant added (mL). The equivalence point is the point of maximum inflection on the S-shaped curve, which can be determined using the first or second derivative of the curve.
- Calculation: Calculate the molecular weight using the following formula:

Molecular Weight (g/mol) = (Mass of sample (g) × 1000) / (Volume of titrant at equivalence point (L) × Molarity of titrant (mol/L))

Conclusion

The molecular weight of **4-(4-Chlorobenzyl)piperidine hydrochloride** is theoretically calculated to be 246.18 g/mol . This fundamental value is empirically confirmed through a dual-pronged analytical approach. Mass spectrometry validates the mass of the core structure (the free base) and confirms the presence of chlorine through its isotopic signature. Concurrently, non-aqueous potentiometric titration provides the equivalent weight of the hydrochloride salt, offering a robust method for assessing purity and confirming the overall molecular weight. The meticulous application of these self-validating protocols is essential for ensuring the quality and reliability of this important chemical intermediate in all research and drug development applications.

References

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